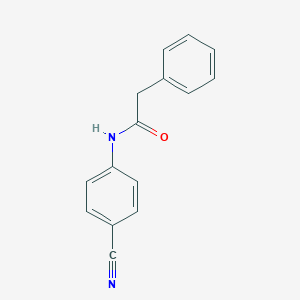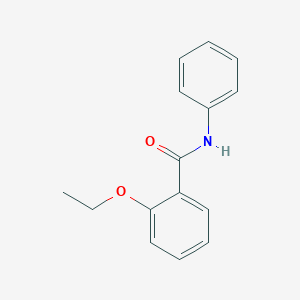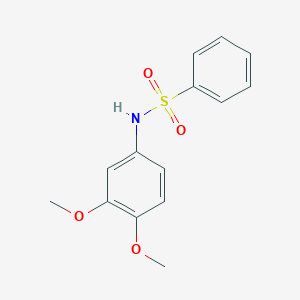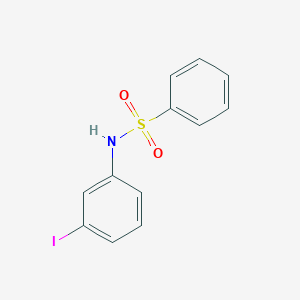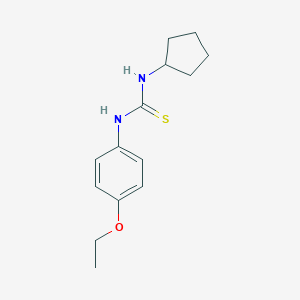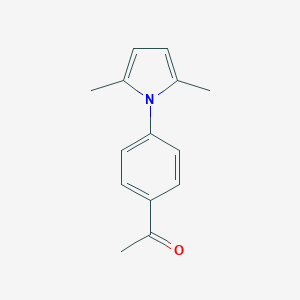
1-(4-(2,5-Diméthyl-1H-pyrrol-1-yl)phényl)éthanone
Vue d'ensemble
Description
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration de la production d'anticorps
Ce composé a montré une amélioration de la production d'anticorps monoclonaux dans les cultures cellulaires de mammifères, en particulier dans les cellules ovariennes de hamster chinois recombinantes .
Activité antibactérienne
Une série de dérivés de ce composé a été synthétisée et évaluée pour son activité antibactérienne. Certains ont également été testés pour l'inhibition in vitro d'enzymes comme la réductase de l'énoyl ACP et la DHFR, qui sont essentielles au métabolisme bactérien .
Culture cellulaire et métabolisme
Des recherches ont été menées pour comprendre les effets de ce composé sur les tendances de la culture cellulaire et le métabolisme des cellules ovariennes de hamster chinois recombinantes (rCHO) dans des conditions supplémentées .
Activité antiproliférative
Les composés contenant un groupe pyrrole en position 3, comme celui-ci, sont connus pour présenter une activité antiproliférative, qui a été démontrée dans des modèles d'embryons d'oursins, entre autres .
Thérapeutique antituberculeuse
Le composé a été développé comme agent thérapeutique antituberculeux et a montré un potentiel prometteur pour stimuler la production d'anticorps monoclonaux (mAb) dans les cultures cellulaires .
Mécanisme D'action
Target of Action
The primary targets of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, also known as N-(4-Acetylphenyl)-2,5-dimethylpyrrole, are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs.
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The affected pathways include the fatty acid synthesis pathway (inhibited by Enoyl ACP Reductase) and the folic acid synthesis pathway (inhibited by DHFR). The inhibition of these pathways disrupts bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential metabolic pathways in bacteria, leading to inhibited growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Analyse Biochimique
Cellular Effects
In cellular contexts, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone has been found to influence monoclonal antibody production in Chinese hamster ovary cell cultures . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These interactions could potentially explain the observed effects on cellular function and metabolism.
Propriétés
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWQHUEXYLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335072 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83935-45-9 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
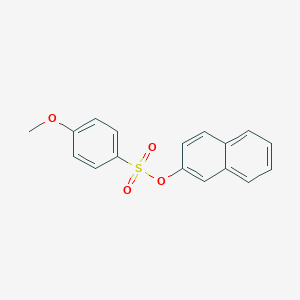
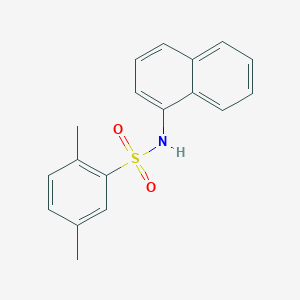
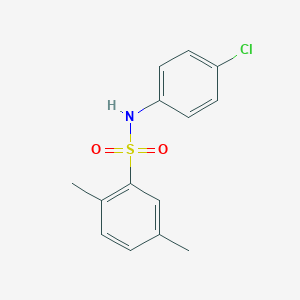
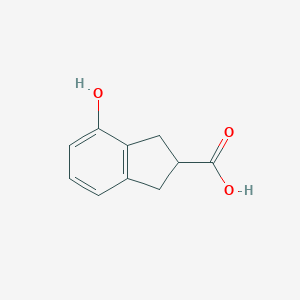
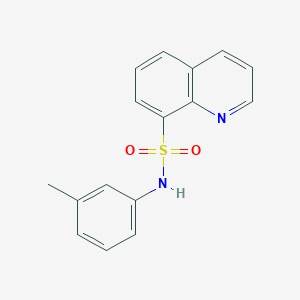
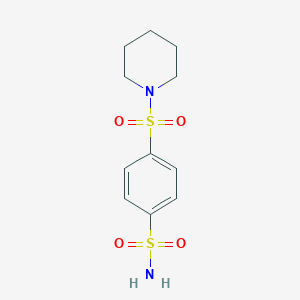
![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
